1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene
Overview
Description
1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene is a nitroaromatic compound with the following molecular formula: C₁₃H₁₀F₅NO₄S₂ . Its molecular weight is approximately 403.3 g/mol . This intriguing molecule combines a nitro group, a sulfoxide functional group, and a pentafluorosulfanyl substituent.
Synthesis Analysis
The synthesis of this compound involves oxidative nucleophilic alkoxylation of nitrobenzenes. Researchers have achieved this by reacting 4-nitro-1-(pentafluorosulfanyl)benzene with t-BuOK (potassium tert-butoxide) in THF (tetrahydrofuran) at low temperatures. The progress of the reaction can be conveniently monitored using ¹⁹F NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (NO₂) and a sulfoxide group (SO) attached. Additionally, the intriguing pentafluorosulfanyl substituent (SF₅) enhances its reactivity and properties .
Chemical Reactions Analysis
This compound exhibits good reactivity in nucleophilic aromatic substitution reactions. The nitro group can be selectively substituted with oxygen or nitrogen nucleophiles, leading to the formation of various substituted aromatic compounds .
Scientific Research Applications
Synthesis and Transformation
1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene, a compound with notable chemical complexity, has been extensively studied for its synthetic and transformation applications. Research highlights include:
Vicarious Nucleophilic Substitutions (VNS)
This compound undergoes VNS reactions in various conditions, leading to the formation of substituted (pentafluorosulfanyl)benzenes and anilines. These processes are key in creating diverse chemical structures for further research and application (Beier, Pastýříková, & Iakobson, 2011).
Amination and Alkylation
Direct amination of this compound has been achieved, resulting in the production of various anilines, which are precursors for the synthesis of benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
Nucleophilic Aromatic Substitution
The compound can undergo nucleophilic aromatic substitution, leading to novel benzenes with diverse substitution patterns. This process is integral to expanding the chemical diversity of (pentafluorosulfanyl)benzenes (Ajenjo et al., 2016).
Hydroxylation
Hydroxylation of nitro-(pentafluorosulfanyl)benzenes has been achieved, forming phenols that are important intermediates in organic synthesis (Beier & Pastýříková, 2011).
Horner–Wadsworth–Emmons Reaction
The compound can participate in Horner–Wadsworth–Emmons reactions, leading to the synthesis of alkenyl-(pentafluorosulfanyl)benzenes, which are useful for the development of complex organic molecules (Iakobson & Beier, 2012).
Davis Reaction
The compound is a precursor in the Davis reaction to synthesize SF5-containing benzisoxazoles, quinolines, and quinazolines, demonstrating its versatility in heterocyclic chemistry (Beier & Pastýříková, 2013).
Synthesis of Indoles and Oxindoles
It serves as a key intermediate in the synthesis of pentafluorosulfanyl-containing indoles and oxindoles, expanding the scope of compounds in medicinal and organic chemistry (Iakobson, Pošta, & Beier, 2013).
Pd-Catalyzed Arylation
The compound is used in Pd-catalyzed direct arylation, offering a straightforward method to access SF5-containing aryl derivatives (Wang et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(benzenesulfonylmethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-6-7-13(19(20)21)10(8-12)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYVOHECWCSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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